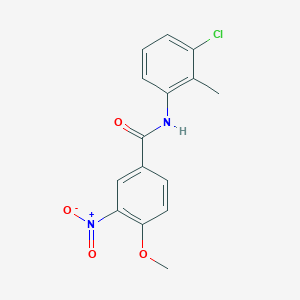

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide

Description

N-(3-Chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative featuring a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a benzamide ring substituted with a methoxy group at position 4 and a nitro group at position 3. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-9-11(16)4-3-5-12(9)17-15(19)10-6-7-14(22-2)13(8-10)18(20)21/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWBMLVVZVGJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

Oxidation: Potassium permanganate, water or acetone solvent, room temperature.

Major Products Formed

Reduction: Formation of N-(3-chloro-2-methylphenyl)-4-methoxy-3-aminobenzamide.

Substitution: Formation of N-(3-substituted-2-methylphenyl)-4-methoxy-3-nitrobenzamide.

Oxidation: Formation of N-(3-chloro-2-methylphenyl)-4-hydroxy-3-nitrobenzamide.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Organic Synthesis:

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups, particularly the nitro group, which can undergo reduction to form amino derivatives. This property makes it valuable in the development of new chemical entities for pharmaceutical applications.

2. Biological Studies:

The compound has been investigated for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . Initial studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, which positions it as a candidate for further drug development.

Anticancer Activity

A series of studies have demonstrated the compound's antiproliferative activity against multiple cancer cell lines:

- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and others.

- IC50 Values: Indicate potent cytotoxicity, with values suggesting effective inhibition of cell growth at low concentrations.

In vitro assays have shown that this compound significantly inhibits cell proliferation in these lines, highlighting its potential as a therapeutic agent for cancer treatment .

Binding Affinity Studies

Molecular docking studies have revealed that this compound effectively binds to tubulin, suggesting its potential as a lead compound for developing new anticancer therapies targeting microtubule dynamics. This binding affinity is crucial for understanding how the compound can disrupt cancer cell division and growth.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The chloro and nitro groups can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (Compound A)

- Structure : Benzamide with 4-nitro and 3-chloro-4-methylphenyl groups.

- Key Differences : Lacks the methoxy group at position 4 and has a nitro group at position 4 instead of 3.

- The nitro group at position 4 may sterically hinder interactions compared to position 3 in the target compound .

N-[[3-Chloro-2-methylphenyl]carbamothioyl]benzamide Derivatives (Compound B Series)

- Structure : Thiourea-linked benzamides with substituents like nitro, chloro, and methyl.

- Activity : Exhibited potent urease inhibition (IC50 = 0.0019–0.0532 µM vs. thiourea IC50 = 4.7455 µM). The nitro group enhances inhibitory activity, suggesting that the target compound’s nitro group could similarly contribute to enzyme interaction .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (Compound C)

- Structure : Methoxy at position 2, methyl at position 4, and 4-chlorophenyl group.

- Fluorescence Properties : Demonstrated pH-dependent fluorescence due to the methoxy group. The target compound’s methoxy at position 4 may exhibit distinct fluorescence behavior, useful in analytical applications .

Physicochemical and Structural Comparisons

Structural Insights :

- Crystal Packing : Analogous benzamides (e.g., N-(3-chlorophenyl)-2-hydroxybenzamide) show that substituent positions influence hydrogen bonding and molecular conformation. The target compound’s 3-nitro and 4-methoxy groups may promote specific intermolecular interactions, affecting crystallinity .

Biological Activity

N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that includes a chloro group, a methoxy group, and a nitro group on a benzamide scaffold. This specific arrangement influences its biological properties and interactions with various molecular targets.

| Structural Feature | Description |

|---|---|

| Chloro Group | Enhances electrophilic character, potentially increasing reactivity with nucleophiles. |

| Methoxy Group | Increases lipophilicity, aiding in cell membrane permeability. |

| Nitro Group | Can undergo bioreduction to form reactive intermediates that may exhibit cytotoxic effects. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cell proliferation and survival pathways. The chloro and nitro groups are believed to participate in electrophilic interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Cytotoxic Effects : The nitro group can be reduced within the cellular environment to generate reactive intermediates that can damage cellular components, leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against a range of human tumor cell lines, including melanoma, non-small cell lung cancer (NSCLC), and ovarian cancer.

- Growth Inhibition : Significant growth inhibition was observed at concentrations ranging from 7.62 µM to 31.50 µM for resistant ovarian cancer lines (e.g., SK-OV-3) compared to parental lines which exhibited higher IC50 values (greater than 100 µM) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity:

- Mechanism : The compound's structural features allow it to interact with bacterial enzymes, potentially disrupting their function and leading to bacterial cell death.

Case Studies

- Preclinical Evaluation :

-

Comparative Studies :

- Comparative studies with other similar compounds have shown that this compound exhibits superior activity against certain cancer types due to its specific substitution pattern .

Q & A

Q. How can structure-activity relationship (SAR) studies guide hypotheses about its bioactivity?

- Design :

- Analog Synthesis : Modify the methoxy or nitro groups to assess impact on biological targets (e.g., enzyme inhibition).

- In Silico Docking : Predict binding affinity to receptors using software like AutoDock, leveraging crystallographic data from related benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.